![molecular formula C20H21FN4O2 B2741539 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034337-79-4](/img/structure/B2741539.png)
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.412. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The synthesis of this compound involves a series of reactions, resulting in 1,3,4-thiadiazole derivatives. These derivatives were tested for antimicrobial activity against E. coli , B. mycoides , and C. albicans . Notably, four of these compounds demonstrated superior antimicrobial properties .
Medicinal Chemistry
1,3,4-Thiadiazoles, including our compound of interest, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. These compounds have been investigated for their anthelmintic, antiarthropodal, fungicidal, and antisarcoptic properties .
Industrial Applications
Beyond medicine, 1,3,4-thiadiazoles find applications in various industrial sectors. Their chemical reactivity allows for the synthesis of nitrogen-, oxygen-, sulfur-, and selenium-containing compounds. Industries utilize these derivatives in diverse contexts, such as pharmaceuticals and other chemical processes .
Synthesis of Other Compounds
1,3,4-Thiadiazoles serve as valuable intermediates in the synthesis of more complex molecules. Researchers have explored their reactions with potassium thiocyanate, thiosemicarbazide, carbon disulfide, and other reagents to create novel compounds .
Quinazoline Derivatives
Interestingly, our compound shares structural similarities with quinazoline derivatives. These compounds have been synthesized by treating quinazoline derivatives with chloroacetyl chloride, followed by reaction with 4-methyl-4-H-1,2,4-triazole-3-thiol. Such hybrid structures may offer unique properties for further exploration .
Core Moiety in Drug Design
The 1,3,4-thiadiazole scaffold serves as a core moiety in numerous marketed and investigational drugs. These include antifungal agents, pesticides, anticancer drugs, anti-inflammatory compounds, and substances for treating microbial and viral infections. Our compound’s structure contributes to its potential as a drug lead .
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-13-16(14(2)25(24-13)19-6-4-5-10-22-19)9-11-23-20(26)15-7-8-18(27-3)17(21)12-15/h4-8,10,12H,9,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMLGDQPVFTXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-fluoro-4-methoxybenzamide |
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